1,3-Bis(4-chlorophenyl)thiourea
Overview
Description
1,3-Bis(4-chlorophenyl)thiourea is a useful research compound. Its molecular formula is C13H10Cl2N2S and its molecular weight is 297.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56546. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization :
- Synthesis and crystal structure analysis of N,N′-bis(4-chlorophenyl)thiourea derivatives, revealing their crystallization properties and molecular interactions (Odularu et al., 2021).
Enzyme Inhibition and Mercury Sensing :
- Thiourea derivatives, including 1-(4-chlorophenyl)-3-phenylthiourea, have been found to be effective enzyme inhibitors and sensors for toxic metals like mercury (Rahman et al., 2021).
Antibacterial Activities :
- Synthesis of new vanadium complexes containing thiourea derivatives, demonstrating superior antibacterial activities against various bacterial strains (Farzanfar et al., 2015).
Antioxidant and Enzyme Inhibition Potentials :
- Studies on thiourea derivatives for their antioxidant properties and enzyme inhibition potentials, contributing to the field of medicinal chemistry (Rahman et al., 2020).
Corrosion Inhibition :
- Investigation of thiourea compounds as corrosion inhibitors, demonstrating high efficiency in protecting metals in corrosive environments (Paul & Yadav, 2020).
Cytotoxicity and QSAR Study :
- Exploration of thiourea derivatives for their cytotoxic activities, providing insights into the development of anticancer agents (Pingaew et al., 2012).
DNA Interaction and Antioxidant Activities :
- Synthesis of Cu(I) thiourea derivatives, examining their interactions with DNA and antioxidant activities, highlighting their potential in bioactive compound development (Hussain et al., 2020).
Antibacterial Activities of Aryl and Amino Acids Side Chains :
- Investigation of bis-thiourea derivatives with aryl side chains for their antibacterial activity, emphasizing the importance of molecular structure in antibacterial efficacy (Zullkiplee et al., 2014).
Anion Transport and Potential in Cystic Fibrosis Treatment :
- Study of bis-thiourea compounds as effective anion carriers, with implications for biological research and potential medical applications, especially in treating cystic fibrosis (Valkenier et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiourea derivatives, to which this compound belongs, have been studied for their anticancer properties
Mode of Action
As a thiourea derivative, it is likely to interact with its targets through the formation of hydrogen bonds, given the presence of the thiourea group The chlorine atoms on the phenyl rings may also contribute to the compound’s reactivity
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting targets in the central nervous system.
Biochemical Analysis
Biochemical Properties
It is known that thiourea and its derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Cellular Effects
Some thiourea derivatives have been shown to have a broad spectrum of anticancer activity
Molecular Mechanism
It is known that the biological activity of thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Temporal Effects in Laboratory Settings
It is known that thiourea derivatives can be synthesized and have been shown to have strong antioxidant activity .
Metabolic Pathways
It is known that the metabolism of toxic thioureas involves the loss of sulfur .
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJZYFOTCABQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153460 | |
Record name | Di-p-chlorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220-00-4 | |
Record name | N,N′-Bis(4-chlorophenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Di-p-chlorophenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di(4-chlorophenyl)thiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Di-p-chlorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-BIS(4-CHLOROPHENYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DI-P-CHLOROPHENYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHO0G02R9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DI-P-CHLOROPHENYLTHIOUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2774 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Bis(4-chlorophenyl)thiourea?
A1: While the provided abstract lacks this information, the title "1,3‐Bis(4‐chlorophenyl)thiourea" [] gives us the chemical structure. Based on this, we can determine:
Q2: Is there any spectroscopic data available for this compound in the provided research?
A2: Unfortunately, the provided abstract does not contain any spectroscopic data for this compound []. To obtain this information, one would need to refer to the full research article or other literature sources.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.